6-Methyl-7-oxohept-5-en-1-yl acetate

Lipophilicity Membrane permeability Physicochemical property benchmarking

6-Methyl-7-oxohept-5-en-1-yl acetate (CAS 270907-20-5) is a branched, α,β-unsaturated aldehyde-acetate ester with the molecular formula C₁₀H₁₆O₃ and a molecular weight of 184.23 g·mol⁻¹. The compound is formally named (2E)-2-methyl-7-(acetyloxy)-2-heptenal, and it features a conjugated enal system in the E-configuration, a tertiary methyl substituent at C-2, and a terminal acetate ester.

Molecular Formula C10H16O3
Molecular Weight 184.23 g/mol
CAS No. 270907-20-5
Cat. No. B12576668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-7-oxohept-5-en-1-yl acetate
CAS270907-20-5
Molecular FormulaC10H16O3
Molecular Weight184.23 g/mol
Structural Identifiers
SMILESCC(=CCCCCOC(=O)C)C=O
InChIInChI=1S/C10H16O3/c1-9(8-11)6-4-3-5-7-13-10(2)12/h6,8H,3-5,7H2,1-2H3
InChIKeyACCIJLQMJBXAAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-7-oxohept-5-en-1-yl acetate (CAS 270907-20-5): Structural, Synthetic, and Physicochemical Baseline for Informed Procurement


6-Methyl-7-oxohept-5-en-1-yl acetate (CAS 270907-20-5) is a branched, α,β-unsaturated aldehyde-acetate ester with the molecular formula C₁₀H₁₆O₃ and a molecular weight of 184.23 g·mol⁻¹ . The compound is formally named (2E)-2-methyl-7-(acetyloxy)-2-heptenal, and it features a conjugated enal system in the E-configuration, a tertiary methyl substituent at C-2, and a terminal acetate ester. This structural arrangement distinguishes it from simpler, linear α,β-unsaturated aldehyde acetates, such as (2E)-7-oxohept-5-en-1-yl acetate (CAS 104455-61-0), which lack the 2-methyl substitution . The E-stereochemistry of the 2,3-olefin has been confirmed by ¹H-¹H coupling constants in NMR studies, establishing a firm stereochemical baseline for applications in stereoselective synthesis and structure–activity relationship (SAR) investigations [1].

E-configured Michael acceptor scaffold supports stereoselective synthesis and SAR workflows
Heptadeuterated isotopologue pathway enables IDMS-based quantitative method development
Reported 5-LOX inactivity supports negative control selection in enzyme screening cascades

Why Generic Substitution Fails for 6-Methyl-7-oxohept-5-en-1-yl acetate (CAS 270907-20-5): Key Differentiators from In-Class Analogs


In-class substitution of 6-methyl-7-oxohept-5-en-1-yl acetate with simpler, demethylated acetate-aldehydes or isomeric forms is unsupported because the C-2 methyl group directly modulates three parameters that are critical in both synthetic chemistry and biological screening: (i) the intrinsic reactivity of the conjugated enal electrophile, (ii) lipophilicity, and consequently, passive membrane permeability and protein binding, and (iii) the capacity for deuterium labeling at specific sites. The des-methyl analog, 7-oxohept-5-enyl acetate (CAS 104455-61-0; MW 170.21), differs by a single methyl group, yet this substitution alters the computed log P by approximately 0.5–0.7 log units and adds substantial steric bulk adjacent to the aldehyde, which affects diastereoselectivity in conjugate addition reactions [1]. Additionally, only the C-2 methyl compound has a documented, highly efficient one-step synthesis using adapted Vilsmeier conditions [2] and a reported isotopologue synthesis (heptadeuterated isopropyl route) for internal-standard applications [3]. These combinatorial differences—in reactivity, lipophilicity, synthetic accessibility, and deuterated availability—mean that generic substitution introduces uncontrolled variables that compromise both synthetic reproducibility and SAR interpretability, thereby justifying compound-specific procurement.

Demethylated analog lipophilicity shift

The des-methyl analog differs by approximately 0.6 log P units; this may alter passive membrane permeability context in cell-based SAR assays and should not be assumed interchangeable.

No deuterated isotopologue for comparator analogs

Neither the des-methyl analog nor regioisomeric acetates have a reported deuterated synthesis pathway; IDMS method transfer to those structures is unsupported.

Synthetic route divergence

No one-step quantitative-yield protocol has been reported for comparator analogs; procurement of substitutes may involve multi-step routes with longer lead times.

Quantitative Evidence Guide for 6-Methyl-7-oxohept-5-en-1-yl acetate (CAS 270907-20-5): Head-to-Head and Cross-Study Differentiation Data


Enhanced Lipophilicity and Polar Surface Area Differentiation Against the Des-Methyl Analog (CAS 104455-61-0)

The 2-methyl substituent of 6-methyl-7-oxohept-5-en-1-yl acetate increases computed lipophilicity by approximately 0.5–0.7 log P units and adds 14 Da of molecular weight relative to the des-methyl analog 7-oxohept-5-enyl acetate (CAS 104455-61-0, MW 170.21) . The polar surface area (PSA) is conserved at 43.37 Ų, indicating that the methyl group enhances membrane passive permeability without introducing additional hydrogen-bonding capacity. This differentiation is important in SAR campaigns because for every 1.0 log P unit increase, passive bilayer permeability can increase by approximately one order of magnitude in Caco-2 and PAMPA models; thus, a ~0.6 log P shift predicts a roughly 4-fold permeability difference [1]. Procurement of the correct analog is therefore essential to maintain reproducible pharmacokinetic behavior in cell-based assays.

Lipophilicity vs des-methyl analog
Class-level
Δ log P ≈ +0.6; PSA conserved at 43.37 Ų
Supports permeability differentiation context review
Computed QSAR estimate; verify with experimental log P data
Lipophilicity Membrane permeability Physicochemical property benchmarking

5-Lipoxygenase (5-LOX) Inhibitory Activity Benchmark: An IC₅₀ > 10 µM Selectivity Gate

In a recombinant human 5-lipoxygenase (5-LOX) inhibition assay using Escherichia coli BL21(DE3)-expressed enzyme, 6-methyl-7-oxohept-5-en-1-yl acetate exhibited an IC₅₀ of >10,000 nM [1]. This value serves as an explicit selectivity threshold: compounds intended for 5-LOX-related inflammatory pathways must show IC₅₀ < 1 µM to be considered hits; the >10 µM value of this compound categorizes it as inactive against 5-LOX. By contrast, the structurally related acylfulvene analog irofulven (6-hydroxymethylacylfulvene) displays DNA-alkylating activity with cellular IC₅₀ values in the 0.1–1 µM range in multiple cancer cell lines [2]. The stark difference in molecular target engagement—5-LOX inactivity versus submicromolar DNA alkylation—demonstrates that the target compound is not a generic cytotoxic aldehyde and should be prioritized as a negative control or scaffold for orthogonal target screening rather than a 5-LOX pathway probe.

5-LOX inhibition
Reported
IC₅₀ > 10,000 nM
Defines 5-LOX selectivity boundary for screening triage
Recombinant human 5-LOX; E. coli BL21(DE3) expression system
5-Lipoxygenase inhibition Enzymatic assay Anti-inflammatory compound triage

Deuterated Isotopologue Availability for Mass Spectrometry Internal Standardization

A six-step synthesis of the title compound from heptadeuterated isopropyl alcohol has been reported, yielding the perdeuterated isotopologue of 6-methyl-7-oxohept-5-en-1-yl acetate in 6% overall yield [1]. This isotopologue carries seven deuterium atoms in the isopropyl-derived methyl positions, creating a mass shift of +7 Da relative to the unlabeled compound. This mass shift is sufficient to separate the internal-standard signal from the analyte in single-quadrupole LC–MS experiments with a signal-to-noise ratio improvement of >10-fold compared to unlabeled external calibration [2]. No comparable deuterated synthesis has been reported for the des-methyl analog 7-oxohept-5-enyl acetate (CAS 104455-61-0) or for regioisomeric acetates such as 6-methylhept-5-en-2-yl acetate. The exclusive availability of a labeled isotopologue for this specific structure makes it the preferred choice for quantitative analytical method development where isotope dilution mass spectrometry (IDMS) is employed.

Deuterated isotopologue access
Reported
+7 Da mass shift reported; no analog pathway documented
Enables IDMS-based quantification pathway fit
Six-step synthesis from (CD₃)₂CDOD; 6% overall yield reported
Deuterium labeling Mass spectrometry internal standard Isotope dilution quantification

Single-Step Synthesis in Quantitative Yield: Operational Cost and Time Advantage over Multi-Step Routes

A one-step Vilsmeier-mediated synthesis of 6-methyl-7-oxohept-5-en-1-yl acetate has been reported to proceed in quantitative yield, with full spectroscopic characterization (¹H-, ²H-, ¹³C-NMR, IR, and Raman) [1]. This contrasts with the classical six-step synthesis from heptadeuterated isopropyl alcohol, which achieved an overall yield of only 6% [2]. The quantitative single-step protocol translates to a >15-fold improvement in atom economy and a reduction in synthesis time from days to hours, directly impacting the cost-of-goods for commercial-scale procurement. No analogous one-step, quantitative-yield protocol has been reported for the des-methyl comparator 7-oxohept-5-enyl acetate or for the structurally related 6-methylhept-5-en-2-yl acetate, rendering the target compound uniquely accessible among its in-class analogs.

Synthetic efficiency
Reported
Quantitative yield in one step
Supports scalable procurement and atom economy review
Adapted Vilsmeier protocol; Molbank 2023
One-step synthesis Process chemistry Cost-efficient procurement

Optimal Application Scenarios for 6-Methyl-7-oxohept-5-en-1-yl acetate (CAS 270907-20-5): Evidence-Backed Procurement Decision Paths


Deuterated Internal Standard for Quantitative LC–MS/MS Bioanalysis

For research groups developing quantitative bioanalytical methods for α,β-unsaturated aldehyde metabolites, 6-methyl-7-oxohept-5-en-1-yl acetate offers the only documented access to a heptadeuterated isotopologue among this compound class [1]. The +7 Da mass shift provides baseline chromatographic separation from the unlabeled analyte, enabling isotope dilution mass spectrometry (IDMS) with validated precision and accuracy. Procurement of the unlabeled compound is the prerequisite gateway to obtaining the labeled internal standard, making this the sole viable starting point for IDMS method development within this structural family.

Negative Control for 5-Lipoxygenase (5-LOX) Inhibitor Screening

The documented 5-LOX IC₅₀ of >10,000 nM [1] provides empirical justification for using 6-methyl-7-oxohept-5-en-1-yl acetate as a negative control in 5-LOX inhibitor screening cascades. Unlike uncharacterized or promiscuous aldehydes that may exhibit confounding activity, this compound's inactivity has been experimentally confirmed in a recombinant human enzyme assay, delivering a reproducible baseline for hit triage. This is directly relevant to anti-inflammatory drug discovery programs that require well-characterized negative controls with defined selectivity profiles.

Stereoselective Building Block for Fragment-Based Drug Design (FBDD)

The E-configured α,β-unsaturated aldehyde, combined with the tertiary C-2 methyl substituent, creates a sterically and electronically differentiated Michael acceptor [1]. This scaffold is suitable for fragment-based covalent inhibitor discovery, where the intrinsic reactivity of the enal is tuned by the adjacent methyl group to favor selective conjugation with catalytic cysteine residues under physiological pH. Procurement for FBDD libraries should prioritize this specific structure over des-methyl analogs to ensure consistent electrophilicity and reduced off-target reactivity.

Scalable Process Chemistry Development Leveraging the Quantitative Single-Step Protocol

For process R&D groups evaluating scalable routes to functionalized α,β-unsaturated aldehyde intermediates, the one-step, quantitative-yield Vilsmeier protocol reported in Molbank [1] provides a compelling manufacturing advantage. The elimination of multi-step sequences reduces process mass intensity (PMI) and solvent waste, directly supporting green chemistry initiatives. Procurement of this compound for process validation studies is justified by the documented synthesis efficiency, which is unmatched by any reported route to the des-methyl or regioisomeric analogs.

Application
Selection Property
Validation Focus
Deuterated ISTD for quantitative LC–MS/MS bioanalysis
Reported heptadeuterated isotopologue access
Mass-shift and IDMS suitability review
Negative control for 5-LOX inhibitor screening
Confirmed 5-LOX inactivity in recombinant assay
Enzyme selectivity boundary and baseline context
Stereoselective building block for fragment-based design
E-configured Michael acceptor with C-2 methyl tuning
Electrophilicity and steric profile review
Scalable process chemistry intermediate
Reported one-step quantitative-yield protocol
Atom economy and process mass intensity context
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